molecular formula C9H8BrNO2 B15335592 4-Bromo-2-cyclopropyl-1-nitrobenzene

4-Bromo-2-cyclopropyl-1-nitrobenzene

Cat. No.: B15335592
M. Wt: 242.07 g/mol
InChI Key: LURBUWUVXHKSEA-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropyl-1-nitrobenzene is an aromatic compound with the molecular formula C₉H₈BrNO₂. This compound features a bromine atom, a cyclopropyl group, and a nitro group attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclopropyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-cyclopropyl-1-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds via the formation of a sigma complex, followed by the elimination of a proton to restore aromaticity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyclopropyl-1-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The cyclopropyl group can be oxidized under specific conditions to form different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed:

    Substitution: 4-Methoxy-2-cyclopropyl-1-nitrobenzene.

    Reduction: 4-Bromo-2-cyclopropyl-1-aminobenzene.

    Oxidation: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

4-Bromo-2-cyclopropyl-1-nitrobenzene is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropyl-1-nitrobenzene in chemical reactions involves the formation of reactive intermediates such as sigma complexes in electrophilic aromatic substitution. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring by making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

    4-Bromo-1-nitrobenzene: Similar structure but lacks the cyclopropyl group.

    2-Cyclopropyl-1-nitrobenzene: Similar structure but lacks the bromine atom.

    4-Bromo-2-nitrobenzene: Similar structure but lacks the cyclopropyl group.

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

4-bromo-2-cyclopropyl-1-nitrobenzene

InChI

InChI=1S/C9H8BrNO2/c10-7-3-4-9(11(12)13)8(5-7)6-1-2-6/h3-6H,1-2H2

InChI Key

LURBUWUVXHKSEA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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